molecular formula C11H10N2O3 B1336186 ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 626604-80-6

ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No.: B1336186
CAS No.: 626604-80-6
M. Wt: 218.21 g/mol
InChI Key: CCFIFACOXYODQN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic ring system containing both pyrrole and pyridine rings

Preparation Methods

The synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents depending on the specific reaction being performed. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the ethyl ester and oxo groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFIFACOXYODQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420737
Record name Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626604-80-6
Record name Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 2
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 3
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 4
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 5
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 6
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

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